![molecular formula C11H8BrClN2OS B1633847 N-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-2-chloracetamid CAS No. 6125-32-2](/img/structure/B1633847.png)
N-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-2-chloracetamid
Übersicht
Beschreibung
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a synthesized compound that has been studied for its pharmacological activities . It’s a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The compound is synthesized as part of efforts to combat antimicrobial and anticancer drug resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-2-chloracetamid-Derivate wurden auf ihre potenziellen antimikrobiellen Eigenschaften untersucht. Forschungsbemühungen konzentrieren sich auf die Bekämpfung der antimikrobiellen Resistenz von Krankheitserregern, was eine große Herausforderung in der medizinischen Behandlung darstellt .
Antitumoraktivität
Diese Verbindungen werden auch auf ihre Antitumoraktivität untersucht. Der Fokus liegt darauf, die Medikamentenresistenz von Krebszellen zu überwinden und die Wirksamkeit und Selektivität von Chemotherapeutika zu verbessern .
Zytotoxizität
Einige Derivate zeigten Zytotoxizität gegenüber menschlichen Tumorzelllinien, was für die Entwicklung neuer Krebsbehandlungen entscheidend ist. Die zytotoxischen Wirkungen werden bewertet, um die potentesten Verbindungen gegen bestimmte Krebsarten zu bestimmen .
Molekularmodellierung
Molekularmodellierungsstudien werden durchgeführt, um die Wechselwirkung dieser Verbindungen mit biologischen Zielstrukturen zu verstehen. Dies hilft bei der Vorhersage ihres Verhaltens und ihres Potenzials als Medikamente .
Synthese von Derivaten
Die Synthese neuer Derivate von this compound ist ein aktives Forschungsgebiet. Diese Derivate werden dann auf verschiedene biologische Aktivitäten getestet, um wirksamere und selektivere Wirkstoffe zu finden .
Physikalisch-chemische Charakterisierung
Die physikalisch-chemischen und spektralen Eigenschaften dieser Verbindungen werden bestimmt, um ihre molekularen Strukturen zu bestätigen, was für die weitere Anwendung in der Medikamentenentwicklung unerlässlich ist .
Zukünftige Richtungen
The compound has shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it has the potential to be used as a lead compound for rational drug designing .
Wirkmechanismus
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .
Action Environment
The action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEOBADTQIURFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)
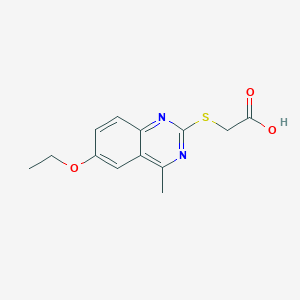


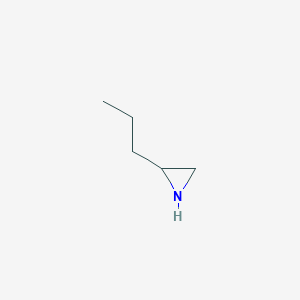
![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)
![1,4-Dioxaspiro[4.5]decane, 8-(methylthio)-](/img/structure/B1633795.png)
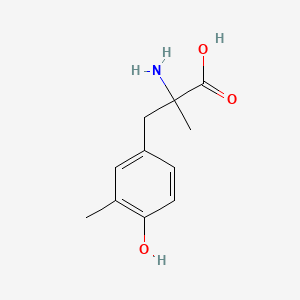
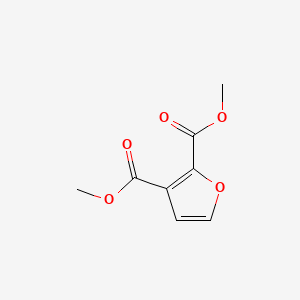
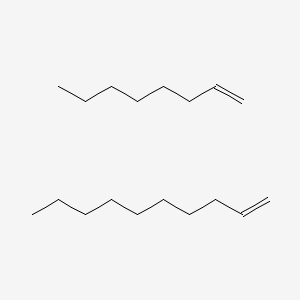
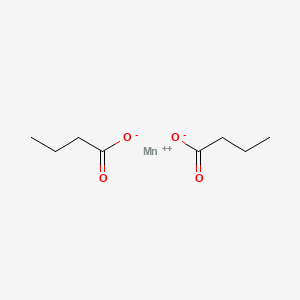

![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)

